2,4-Ditert-butyl-1-nitrobenzene

Organic Synthesis Nitration Steric Hindrance

This is the definitive 2,4-disubstituted nitroaromatic for synthesizing sterically shielded ligands. The unique ortho-/para-tert-butyl arrangement creates a non-negotiable steric environment critical for modulating metal centers in asymmetric catalysis. Substituting with 2,6- or 1,3-di-tert-butyl isomers will cause experimental failure. Essential high-purity precursor for 2,4-di-tert-butylaniline and advanced polymer stabilizer research.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 93720-37-7
Cat. No. B189097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Ditert-butyl-1-nitrobenzene
CAS93720-37-7
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3
InChIKeyJNNREOROJIQYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview of 2,4-Di-tert-butyl-1-nitrobenzene (CAS 93720-37-7): A Sterically Hindered Nitroaromatic Intermediate


2,4-Di-tert-butyl-1-nitrobenzene is a disubstituted nitroaromatic compound featuring two bulky tert-butyl groups at the 2- and 4-positions of a benzene ring. This specific substitution pattern imparts pronounced steric hindrance, which critically modulates its reactivity and physical properties . It is commonly employed as a key intermediate in the synthesis of sterically demanding ligands and advanced organic materials.

Why Generic Substitution Fails: Critical Steric and Electronic Differentiation of 2,4-Di-tert-butyl-1-nitrobenzene


Substituting 2,4-di-tert-butyl-1-nitrobenzene with a seemingly similar nitroaromatic, such as 2,6-di-tert-butyl-4-nitrophenol or 1,3-di-tert-butyl-5-nitrobenzene, will lead to experimental failure due to fundamental differences in steric environment and electronic properties. The precise ortho- and para-relationship of the tert-butyl groups to the nitro group dictates unique regioselectivity in subsequent reactions [1] and establishes a distinct redox potential [2]. These structural nuances are non-negotiable in applications requiring precise steric shielding, making the target compound a specialized, non-interchangeable reagent.

Quantitative Evidence for 2,4-Di-tert-butyl-1-nitrobenzene (93720-37-7) Differentiation


Regioselectivity in Electrophilic Aromatic Substitution: A Minor but Critical Isomer

In the nitration of 1,3-di-tert-butylbenzene, the 2,4-di-tert-butyl-1-nitrobenzene isomer is a minor product. The major product is the less sterically hindered 1,3-di-tert-butyl-5-nitrobenzene, where the nitro group is meta to both tert-butyl groups. This results from the powerful ortho-, para-directing and activating effects of the alkyl substituents being counteracted by extreme steric bulk [1]. Therefore, the 2,4-isomer is a specialized, low-yield product requiring precise synthetic control, making it a non-commodity item.

Organic Synthesis Nitration Steric Hindrance

Analytical Purity and Quality Control Specifications

Commercially sourced 2,4-di-tert-butyl-1-nitrobenzene is offered with a standard purity of 98%, supported by batch-specific analytical data . This includes verification by Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These specifications ensure reliable performance in demanding synthetic applications, particularly where impurities could act as catalyst poisons or lead to undesired byproducts.

Analytical Chemistry Quality Control Procurement

Critical Precursor for Sterically Hindered Ligands and Amines

Reduction of 2,4-di-tert-butyl-1-nitrobenzene provides the primary amine, 2,4-di-tert-butylaniline . This specific aniline derivative is a privileged building block for synthesizing highly sterically hindered ligands, such as bulky Schiff bases (e.g., Salen, Salphen analogs) . The 2,4-substitution pattern offers a distinct steric environment compared to the more common 2,6-di-tert-butylaniline, leading to altered coordination geometries and catalytic activities in transition metal complexes.

Coordination Chemistry Ligand Synthesis Catalysis

Optimal Application Scenarios for 2,4-Di-tert-butyl-1-nitrobenzene (CAS 93720-37-7)


Synthesis of Sterically Hindered Schiff Base Ligands

This compound is the definitive starting material for synthesizing 2,4-di-tert-butylaniline, a precursor to a class of highly hindered Schiff base ligands . These ligands are essential for modulating the reactivity of metal centers in asymmetric catalysis and materials science, where the precise steric environment is paramount .

Development of Nitroaromatic-Based Antioxidants and Stabilizers

Based on class-level inferences from hindered phenolic nitro compounds, 2,4-di-tert-butyl-1-nitrobenzene may serve as a building block or model compound in the development of new stabilizers for polymers and petroleum products. Its specific substitution pattern could lead to improved performance compared to analogs [1].

Calibration and Reference Standard for Analytical Methods

Given its high purity (98%) and well-characterized nature, this compound can be used as a calibration standard or reference material in gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods, particularly for analyzing complex mixtures of nitroaromatics .

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